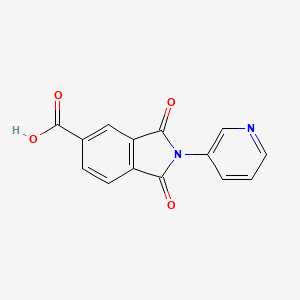

1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 348125-25-7) is a heterocyclic compound featuring an isoindole core substituted with a pyridin-3-yl group at position 2 and a carboxylic acid moiety at position 3. Its molecular formula is C₁₄H₉N₂O₄, with a molecular weight of 282.26 g/mol . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for peptidomimetics and enzyme inhibitors .

Properties

IUPAC Name |

1,3-dioxo-2-pyridin-3-ylisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-12-10-4-3-8(14(19)20)6-11(10)13(18)16(12)9-2-1-5-15-7-9/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXDDZNYIUMDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354525 | |

| Record name | 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239807-67-1 | |

| Record name | 1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, such as β-adrenergic receptors. These receptors play a crucial role in the regulation of heart rate, smooth muscle tone, and metabolic rate.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to exhibit their effects through various mechanisms, such as blocking β-adrenergic receptors.

Biochemical Analysis

Biochemical Properties

1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways. For instance, it may interact with enzymes involved in oxidative stress responses, thereby modulating their activity and affecting cellular redox states. Additionally, its interaction with proteins involved in signal transduction pathways can lead to alterations in cellular responses to external stimuli.

Cellular Effects

The effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid on cells are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates. Its impact on cellular metabolism includes modulation of metabolic fluxes and alterations in the levels of key metabolites.

Molecular Mechanism

At the molecular level, 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1,3-dioxo-2-(pyridin-3-yl)isoindoline-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular resilience to oxidative stress. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where specific dosage ranges result in distinct biological outcomes. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.

Biological Activity

Overview

1,3-Dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 239807-67-1) is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Its molecular formula is with a molecular weight of 268.22 g/mol.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates both isoindole and pyridine functionalities. The presence of dioxo and carboxylic acid groups contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H8N2O4 |

| Molecular Weight | 268.22 g/mol |

| CAS Number | 239807-67-1 |

Heparanase Inhibition

One of the most significant biological activities of this compound is its role as a heparanase inhibitor . Heparanase is involved in the degradation of heparan sulfate proteoglycans, which are crucial for tumor progression and metastasis. The compound exhibits IC50 values ranging from 200 to 500 nM , indicating its potency as an inhibitor against heparanase .

Anti-Angiogenic Effects

In addition to inhibiting heparanase, this compound has demonstrated anti-angiogenic effects . This property makes it a candidate for research in vascular-related diseases and cancer treatment strategies aimed at reducing tumor blood supply .

The compound interacts with various cellular pathways involved in tumor growth and angiogenesis. It can bind selectively to heparanase while showing high selectivity over other enzymes such as human beta-glucuronidase, which minimizes potential off-target effects in therapeutic applications .

Cellular Effects

Research indicates that this compound can influence cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK pathway critical for cell proliferation and differentiation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Heparanase Inhibition Study : A study reported that derivatives of this compound showed potent heparanase inhibitory activity with high selectivity over other enzymes .

- Anti-Angiogenic Activity : Another research highlighted the anti-angiogenic properties of this compound, suggesting its potential utility in treating diseases characterized by abnormal blood vessel growth .

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage in animal models. At lower doses, it may enhance cellular resilience to oxidative stress and exhibit beneficial effects on cell survival .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibit various biological activities, including:

Anticancer Properties :

Studies have shown that isoindole derivatives can induce apoptosis in cancer cells. The presence of the pyridine ring may enhance the compound's ability to interact with cellular targets involved in cancer progression .

Antimicrobial Activity :

Preliminary tests suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Enzyme Inhibition :

The structure of the compound suggests potential as an enzyme inhibitor. Isoindoles have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Applications in Research

This compound has various applications in scientific research:

Drug Development :

Due to its biological activities, this compound is of interest for drug development, particularly in oncology and infectious diseases. Researchers are exploring its potential as a lead compound for synthesizing novel therapeutic agents.

Chemical Biology Studies :

This compound can serve as a tool in chemical biology to study cellular mechanisms and interactions at the molecular level. Its unique structure allows researchers to probe specific biological pathways effectively.

Case Studies

Several studies have investigated the properties and applications of similar isoindole derivatives:

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects of isoindole derivatives on various cancer cell lines.

- Findings : Certain derivatives exhibited significant antiproliferative effects, suggesting that modifications to the isoindole structure can enhance anticancer activity.

-

Antimicrobial Testing :

- Objective : To assess the antimicrobial efficacy of pyridine-containing isoindoles.

- Results : Compounds showed promising activity against Gram-positive bacteria, indicating potential for development as new antibiotics.

-

Enzyme Inhibition Research :

- Focus : Investigating the inhibition of key metabolic enzymes by isoindole derivatives.

- : Some derivatives effectively inhibited target enzymes, opening avenues for therapeutic applications in metabolic diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Variations and Implications

- Substituent Effects: Pyridin-3-yl (Target Compound): Enhances π-π stacking interactions with aromatic residues in biological targets (e.g., kinases). The nitrogen in the pyridine ring facilitates hydrogen bonding, improving binding affinity . Allyl Group (41441-42-3): Introduces aliphatic flexibility but reduces aromatic interactions. Likely used in cross-coupling reactions due to the reactive double bond . 4-Phenoxyphenyl Ester (330979-95-8): The ester group increases lipophilicity, while the phenoxy moiety may interact with hydrophobic enzyme pockets . Tetrahydrothiophene Dioxido (1097046-53-1): The sulfone group improves oxidative stability and may modulate electronic properties for charge-transfer interactions .

Molecular Weight and Solubility :

Pharmacological and Industrial Relevance

- Building Blocks: Compounds like the 4-phenoxyphenyl ester (330979-95-8) are used to optimize drug candidates’ pharmacokinetic profiles by balancing solubility and bioavailability .

Preparation Methods

Direct Carboxylation

Electrophilic aromatic substitution (EAS) at the 5-position of 2-(pyridin-3-yl)-1H-isoindole-1,3-dione represents a direct route. However, the electron-withdrawing nature of the dione group deactivates the ring, necessitating harsh conditions. Alternatively, directed ortho-metalation (DoM) strategies using lithium bases could enable carboxylation via CO₂ trapping, though this remains unexplored for isoindole diones.

Side-Chain Oxidation

Starting from 5-(hydroxymethyl)-2-(pyridin-3-yl)-1H-isoindole-1,3-dione, Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions could oxidize the hydroxymethyl group to a carboxylic acid. This mirrors Tan et al.’s oxidation of 2-ethyltetrahydroisoindole derivatives to dihydroxy intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 3-Aminopyridine, functionalized anhydride | Lactamization, cyclization | High atom economy | Requires pre-functionalized anhydride |

| Oxidation | Dihydroisoindole derivatives | KMnO₄ oxidation, acetylation | Stepwise control | Risk of over-oxidation |

| CDC Reaction | Aniline, ketone, carboxylic acid | Aerobic coupling, cyclization | Single-step, eco-friendly | Limited precedent for isoindoles |

| Direct Carboxylation | Preformed isoindole dione | DoM, CO₂ trapping | Late-stage functionalization | Low reactivity of dione ring |

Structural Characterization and Validation

X-ray crystallography remains the gold standard for confirming isoindole dione structures. For instance, Stájer et al. resolved the stereochemistry of cis-annelated isoindolo derivatives using X-ray diffraction. Similarly, IR and ¹H/¹³C NMR spectroscopy are critical for verifying the carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridinyl (aromatic protons δ 7.5–8.5 ppm) functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted isoindole derivatives) with acetic acid and sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to purify the product. Optimization may include adjusting molar ratios (e.g., 1.1:1 aldehyde-to-core reagent) or extending reflux times (2.5–5 hours) to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyridine and isoindole moieties, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Fourier-Transform Infrared Spectroscopy (FTIR) can validate functional groups like carboxylic acid (-COOH) and diketone (C=O) stretches. Mass spectrometry (MS) provides molecular weight confirmation .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental workflows?

- Methodological Answer : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution. For aqueous compatibility, consider pH adjustment (e.g., sodium bicarbonate for deprotonation) or co-solvent systems (e.g., water:acetonitrile mixtures) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting reaction pathways and optimizing synthetic conditions?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model transition states and energetics of key steps like cyclization. Machine learning algorithms trained on reaction databases may identify optimal conditions (e.g., temperature, catalyst loading) by correlating experimental variables with yields .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR/IR data with X-ray crystallography for unambiguous confirmation. For ambiguous peaks, isotopic labeling (e.g., deuterated analogs) or 2D NMR techniques (e.g., COSY, HSQC) can clarify connectivity .

Q. What strategies improve regioselective functionalization of the isoindole and pyridine moieties?

- Methodological Answer : Employ directing groups (e.g., carboxylic acid) to guide electrophilic substitution on the isoindole ring. For pyridine modifications, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronates at the 3-position .

Q. How can membrane separation technologies enhance purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration membranes with molecular weight cut-offs (MWCO) <500 Da can isolate the target compound. Simulated Moving Bed (SMB) chromatography may further improve yield in continuous flow systems .

Q. What experimental designs are suitable for probing the compound’s bioactivity in cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.